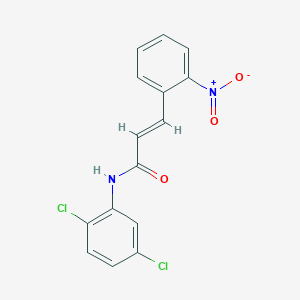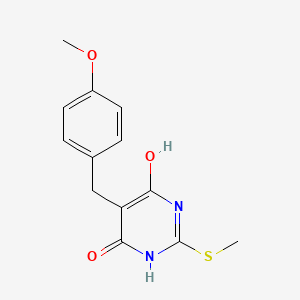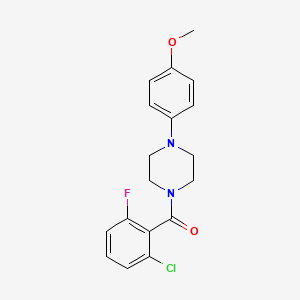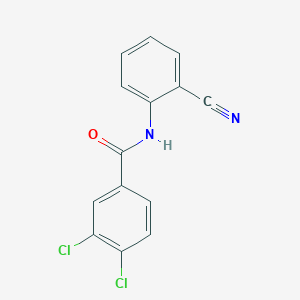
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide, also known as DCNPA, is a chemical compound that has been widely used in scientific research. This compound is a member of the acrylamide family and is known for its unique properties, including its ability to inhibit protein tyrosine phosphatases (PTPs).
Mecanismo De Acción
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide inhibits PTPs by binding to the active site of the enzyme, preventing it from removing phosphate groups from proteins. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of PTPs can lead to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its selectivity for certain PTPs and its ability to inhibit these enzymes in a reversible manner. However, N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide. One area of interest is the development of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide analogs with improved selectivity and potency for specific PTPs. Another area of interest is the use of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the downstream effects of PTP inhibition by N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide and its potential impact on various signaling pathways.
Métodos De Síntesis
The synthesis of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide involves the reaction between 2,5-dichloroaniline and 2-nitrobenzaldehyde in the presence of acetic anhydride. This reaction results in the formation of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has been widely used in scientific research as a tool to study the role of PTPs in various biological processes. PTPs are enzymes that remove phosphate groups from proteins, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying their specific functions.
Propiedades
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-6-7-12(17)13(9-11)18-15(20)8-5-10-3-1-2-4-14(10)19(21)22/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOAFQSXULIRPW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)

![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)


![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
